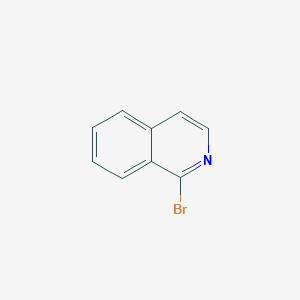

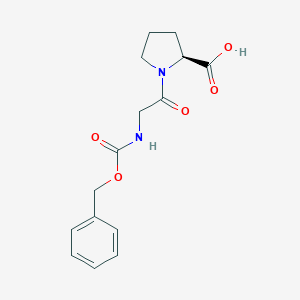

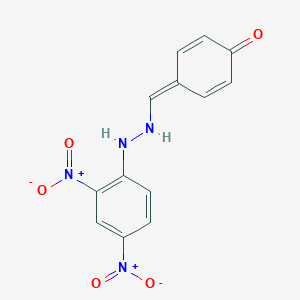

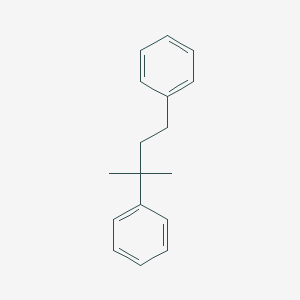

![molecular formula C15H22O2 B074915 1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone CAS No. 1143-45-9](/img/structure/B74915.png)

1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone, also known as MTF, is a synthetic compound with potential therapeutic applications. It belongs to the class of cycloalkanones and has been the subject of extensive research in recent years. In

Applications De Recherche Scientifique

Photoinduced Oxidative Annulation

A study by Zhang et al. (2017) explored the photoinduced direct oxidative annulation of compounds related to 1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone. This process does not require transition metals or oxidants, leading to the creation of highly functionalized polyheterocyclic ethanones. This method is significant for synthesizing complex organic compounds in a more environmentally friendly way (Zhang et al., 2017).

Synthesis of Novel Compounds

Dobner et al. (2003) conducted a study that involved synthesizing new compounds, including a benzofuran derivative related to our compound of interest. This research contributes to the development of new chemical entities that can have various applications in pharmaceuticals and materials science (Dobner et al., 2003).

Antimicrobial Activity

A study by Nagamani et al. (2018) synthesized novel propan-1-ones with a structure related to our compound of interest and evaluated their antimicrobial activity. This research is crucial for discovering new antimicrobial agents, which are increasingly needed due to rising antibiotic resistance (Nagamani et al., 2018).

Catalysis in Synthesis

Research by Sajjadi-Ghotbabadi et al. (2018) involved synthesizing 3-hydroxyflavones using a catalyst and a compound structurally similar to our compound of interest. This study highlights the role of catalysis in the efficient synthesis of organic compounds, which is essential for industrial and pharmaceutical applications (Sajjadi-Ghotbabadi et al., 2018).

Cholinesterase Inhibitory Activity

A study by Mehdi et al. (2013) focused on the synthesis and characterization of a compound structurally similar to 1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone. They evaluated its activity as a cholinesterase inhibitor, which is relevant for the treatment of neurological disorders like Alzheimer's disease (Mehdi et al., 2013).

Propriétés

Numéro CAS |

1143-45-9 |

|---|---|

Nom du produit |

1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone |

Formule moléculaire |

C15H22O2 |

Poids moléculaire |

234.33 g/mol |

Nom IUPAC |

1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-10,13-14H,5-6H2,1-4H3/t10-,13-,14-/m0/s1 |

Clé InChI |

DVIZGXBTTFXQQC-BPNCWPANSA-N |

SMILES isomérique |

C[C@H]1CC[C@H]([C@H]1C2=C(C=CO2)C(C)C)C(=O)C |

SMILES |

CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |

SMILES canonique |

CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |

Autres numéros CAS |

1143-45-9 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.